1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline

Molecular design Photophysics Conformational analysis

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS 1586-53-4) is a synthetic styrylquinoline derivative belonging to the 1,2,3,4-tetrahydroquinoline class. This compound features an N-methyl-1,2,3,4-tetrahydroquinoline core conjugated via a vinyl bridge to a quinoline moiety, creating an extended π-system with potential applications in fluorescence-based probes, organic semiconductors, or as a pharmacophore scaffold.

Molecular Formula C21H20N2
Molecular Weight 300.4 g/mol
CAS No. 1586-53-4
Cat. No. B12674859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline
CAS1586-53-4
Molecular FormulaC21H20N2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)C=CC3=CC=NC4=CC=CC=C34
InChIInChI=1S/C21H20N2/c1-23-14-4-5-18-15-16(9-11-21(18)23)8-10-17-12-13-22-20-7-3-2-6-19(17)20/h2-3,6-13,15H,4-5,14H2,1H3/b10-8+
InChIKeyIUOSGMBZMKHNBN-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS 1586-53-4)


1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS 1586-53-4) is a synthetic styrylquinoline derivative belonging to the 1,2,3,4-tetrahydroquinoline class. This compound features an N-methyl-1,2,3,4-tetrahydroquinoline core conjugated via a vinyl bridge to a quinoline moiety, creating an extended π-system with potential applications in fluorescence-based probes, organic semiconductors, or as a pharmacophore scaffold [1]. However, publicly available quantitative differentiation data for this specific compound is extremely limited, and no direct head-to-head comparisons with close analogs were identified in the accessible primary literature.

Why 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline Cannot Be Casually Substituted


Within the tetrahydroquinoline family, subtle structural variations—such as the presence or absence of the vinyl-quinoline extension, N-substitution pattern, or saturation state of the heterocyclic ring—can profoundly alter photophysical properties, binding affinities, and metabolic stability. For instance, the direct aryl-attached analog 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)quinoline lacks the vinyl spacer and may exhibit distinct conformational flexibility and electronic conjugation compared to the target compound [1]. Until direct comparative data become available, generic substitution without empirical validation risks introducing uncharacterized variables into research or industrial workflows.

Quantitative Differentiation Evidence for 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline


Structural Distinction from Direct 6-Quinolinyl Tetrahydroquinoline Analog

The target compound contains an (E)-vinyl bridge linking the tetrahydroquinoline and quinoline rings, whereas the closest identified analog 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)quinoline (Wiley ID 1278596) connects the rings via a direct C–C bond [1]. This structural difference is expected to alter the conjugation length, torsional flexibility, and potentially the Stokes shift, though no direct comparative photophysical data were retrieved from the accessible literature.

Molecular design Photophysics Conformational analysis

Recommended Application Scenarios for 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline (CAS 1586-53-4)


Fluorescent Probe Development Requiring Extended π-Conjugation

The vinyl-bridged styrylquinoline architecture of this compound is characteristic of push-pull fluorophores. Researchers developing environment-sensitive probes or fluorescent sensors may prioritize this scaffold for its extended conjugation length relative to directly-linked analogs, pending empirical photophysical characterization [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When investigating tetrahydroquinoline-based pharmacophores, the vinyl spacer in 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline offers a distinct conformational and electronic profile compared to saturated or directly-attached analogs, enabling systematic exploration of linker effects on target binding [1].

Organic Semiconductor or Optoelectronic Material Screening

The extended π-system of this compound may be of interest for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Its structural features warrant inclusion in screening libraries where tunable HOMO-LUMO gaps via vinyl-linked heterocycles are under investigation [1].

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